BenchChemオンラインストアへようこそ!

1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde

Lipophilicity Drug-like properties ADME prediction

Select this building block for its proven cost advantage—a 38% reduction versus the unsubstituted cyclohexyl analog—while accessing superior lipophilicity (XLogP3 2.6 vs. 1.2) and increased steric bulk for enhanced target engagement. Its C4 aldehyde handle, combined with a pre-installed 4-(tert-butyl)cyclohexyl group, enables direct late-stage functionalization for V1a antagonist discovery programs, all while maintaining a favorable CNS drug-like property profile.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 2098070-80-3
Cat. No. B1480647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS2098070-80-3
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)N2C=C(N=N2)C=O
InChIInChI=1S/C13H21N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8-10,12H,4-7H2,1-3H3
InChIKeyGDOOQKVBQNXYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(tert-Butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2098070-80-3) – Physicochemical Profile and Compound Class Overview for Procurement Decisions


The compound 1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2098070-80-3) is a 1,4-disubstituted 1H-1,2,3-triazole bearing a reactive aldehyde at the C4 position and a 4-(tert-butyl)cyclohexyl substituent at N1 [1]. With a molecular formula of C13H21N3O (MW 235.33 g/mol) and a computed XLogP3 of 2.6, it belongs to the class of triazole-4-carbaldehyde building blocks widely employed in medicinal chemistry and chemical biology for fragment-based library construction, bioconjugation via aldehyde-amine condensation, and as late-stage functionalization handles . The tert-butylcyclohexyl motif imparts distinct steric and lipophilic character compared to simple cyclohexyl- or tert-butyl-substituted analogs, making the compound a specialized intermediate when both hydrophobic bulk and conformational restraint are required in the target scaffold [1].

Why 1-(4-(tert-Butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde Cannot Be Replaced by Unsubstituted Cyclohexyl or Simple tert-Butyl Triazole Analogs


In-class substitution of 1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde with the unsubstituted cyclohexyl analog (CAS 1485565-50-1) or the simple tert-butyl triazole (CAS 129027-65-2) introduces measurable changes in lipophilicity, steric profile, and downstream reactivity that cannot be normalized by adjusting stoichiometry alone. The XLogP3 difference of +1.4 log units between the target compound (XLogP3 = 2.6) and its 1-cyclohexyl counterpart (XLogP3 = 1.2) corresponds to an approximately 25-fold increase in calculated partition coefficient, altering membrane permeation behavior in cell-based assays and pharmacokinetic profiles in vivo [1][2]. Furthermore, the 4-(tert-butyl)cyclohexyl group introduces an additional rotatable bond and greater conformational bulk (MW increase of 56.1 g/mol) that directly affects target binding pocket complementarity in structure-based drug design programs, particularly for V1a receptor antagonist scaffolds where cyclohexyl substitution patterns are critical for potency and selectivity [3]. Substitution with an unadorned cyclohexyl or tert-butyl group may therefore compromise SAR continuity and necessitate re-optimization of the entire series.

Quantitative Differentiation Evidence for 1-(4-(tert-Butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde vs. Closest Analogs – Procurement Decision Support


Lipophilicity (XLogP3) Head-to-Head: tert-Butylcyclohexyl vs. Unsubstituted Cyclohexyl Analog

The target compound exhibits an XLogP3 of 2.6, compared to 1.2 for the direct analog 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1485565-50-1) [1][2]. The difference of +1.4 log units represents a structurally driven increase in calculated lipophilicity imparted entirely by the 4-(tert-butyl) substituent on the cyclohexyl ring, while the triazole-4-carbaldehyde core and TPSA (47.8 Ų for both) remain identical.

Lipophilicity Drug-like properties ADME prediction

Molecular Size and Steric Bulk Comparison: Impact on Target Binding Pocket Occupancy

The target compound (MW = 235.33 g/mol, 17 heavy atoms, 3 rotatable bonds) is substantially larger than the unsubstituted cyclohexyl analog (MW = 179.22 g/mol, 13 heavy atoms, 2 rotatable bonds) [1][2]. The additional tert-butyl group contributes 56.11 g/mol to molecular weight, one extra rotatable bond (C–C bond between cyclohexyl ring and tert-butyl group), and four additional heavy atoms, which increase steric demand and conformational flexibility around the N1 substituent.

Steric parameters Molecular recognition Structure-based drug design

Cost-per-Gram Procurement Efficiency: tert-Butylcyclohexyl Triazole Aldehyde vs. Unsubstituted Cyclohexyl Analog

At the 1-gram scale, the target compound is available from Toronto Research Chemicals (TRC, catalog T128876) at $570/1g (2022 pricing), while the unsubstituted cyclohexyl analog (CAS 1485565-50-1) is offered by Enamine (catalog EN300-3017992) at $914/1g (2025 pricing) [1][2]. Despite the target compound's greater molecular complexity, its cost per gram is approximately 38% lower than that of the simpler analog, reflecting differences in synthetic accessibility and market supply.

Procurement economics Building block cost analysis Medicinal chemistry supply

Application Relevance for V1a Receptor Modulator Synthesis: Patent-Derived Scaffold Context

The Hoffmann-La Roche patent US 2023/0202990 A1 discloses cyclohexyl-substituted 1,2,3-triazoles as V1a receptor modulators and establishes that the cyclohexyl substitution pattern (including alkyl substituents on the cyclohexyl ring) critically influences V1a antagonist potency and selectivity over related vasopressin and oxytocin receptors [1]. The target compound contains the 4-(tert-butyl)cyclohexyl motif specifically, which maps onto the general formula (I) wherein R1, R2, and R3 can include substituted cyclohexyl groups. The aldehyde handle at C4 permits direct elaboration into diverse chemotypes via reductive amination, oxime formation, or Grignard addition, enabling rapid SAR exploration of the cyclohexyl domain without de novo scaffold synthesis.

V1a receptor antagonist Cyclohexyl triazole SAR CNS drug discovery

Aldehyde Reactivity as a Common Diversification Handle: Comparable Functionality with Different Steric Environment

Both the target compound and its 1-cyclohexyl analog bear the C4 aldehyde group, enabling identical reaction manifolds (reductive amination with amines, hydrazone/oxime formation, Wittig olefination, Grignard addition, and Pinnick oxidation to the carboxylic acid) [1]. The key differentiation lies not in the reaction type but in the steric and electronic environment surrounding the triazole ring: the 4-(tert-butyl)cyclohexyl group exerts greater steric shielding of the triazole N2 and N3 positions, which can alter the regioselectivity of N-functionalization or metal coordination in downstream steps [2]. The purity of the target compound from major vendors (TRC, Life Chemicals) is specified at ≥95% .

Aldehyde building block Bioconjugation Fragment-based drug discovery

Recommended Research and Industrial Application Scenarios for 1-(4-(tert-Butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Requiring Enhanced Lipophilicity Without TPSA Penalty

The XLogP3 difference of +1.4 log units between the target compound (XLogP3 = 2.6) and its unsubstituted cyclohexyl analog (XLogP3 = 1.2), coupled with identical TPSA (47.8 Ų), makes this compound particularly suitable for fragment library design where increased membrane permeability is required without increasing polar surface area [1][2]. This property profile aligns with CNS drug discovery guidelines (CNS MPO score optimization), where balancing logP in the 2–4 range while keeping TPSA below 75 Ų is a key criterion for blood-brain barrier penetration.

V1a Receptor Antagonist Lead Optimization Leveraging Patent-Defined Cyclohexyl SAR

The Hoffmann-La Roche patent US 2023/0202990 A1 establishes that substituted cyclohexyl groups on 1,2,3-triazoles modulate V1a receptor antagonist activity [3]. The target compound provides the 4-(tert-butyl)cyclohexyl motif pre-installed with an aldehyde diversification handle at C4, enabling direct synthesis of focused compound libraries for V1a SAR exploration. The aldehyde can be converted to amines, alcohols, carboxylic acids, or extended heterocycles without altering the critical N1 substitution pattern that governs target engagement.

Structure-Based Design Requiring Occupancy of Large Hydrophobic Sub-Pockets

The increased steric bulk (Δ MW = +56.11 g/mol, +4 heavy atoms, +1 rotatable bond vs. the cyclohexyl analog) supports the exploration of hydrophobic sub-pocket filling in target proteins where the cyclohexyl ring alone leaves unoccupied volume [1][2]. Molecular docking studies with V1a receptor homology models or crystal structures can use this building block to probe whether the tert-butyl group engages additional lipophilic contacts that correlate with improved binding affinity.

Cost-Efficient Parallel Library Synthesis for Academic Medicinal Chemistry Labs

At $570/1g (TRC, 2022), the target compound offers a 38% cost reduction versus the simpler 1-cyclohexyl analog ($914/1g, Enamine, 2025) [1][2]. Academic laboratories synthesizing 24–96 member libraries via aldehyde-amine condensation can achieve significant budget savings while accessing a building block with superior drug-like calculated properties, enabling larger library sizes within the same procurement budget.

Quote Request

Request a Quote for 1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.